Cas no 525-97-3 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)-)

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)- structure
525-97-3 structure
Product Name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)-
Numero CAS:525-97-3
MF:C16H26N2O4S
MW:342.453643321991
CID:373338
PubChem ID:12314049
Update Time:2025-04-19

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, (2S,5R,6R)-
    • (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-octanamido-7-oxo- (7CI,8CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-, [2S-(2a,5a,6b)]-
    • Penicillin K (6CI)
    • Heptylpenicillin
    • Octanoylpenicillin
    • Penicillin A
    • Penicillin, heptyl-
    • SCHEMBL649104
    • 3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • DTXSID80200506
    • C17403
    • Penicillin K
    • Penicillin IV
    • 3,3-Dimethyl-6-octanamido-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • NS00011638
    • Q27155021
    • 525-97-3
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-octanamido-7-oxo-
    • CHEBI:81064
    • Inchi: 1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • Chiave InChI: XVASOOUVMJAZNJ-MBNYWOFBSA-N
    • Sorrisi: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(CCCCCCC)=O)=O

Proprietà calcolate

  • Massa esatta: 342.16148
  • Massa monoisotopica: 342.161
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 8
  • Complessità: 495
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 112A^2

Proprietà sperimentali

  • Densità: 1.25
  • Punto di ebollizione: 602.1°C at 760 mmHg
  • Punto di infiammabilità: 317.9°C
  • Indice di rifrazione: 1.567
  • PSA: 86.71
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm